
3,7,11-trimethyldodeca-1,6,10-trien-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,7,11-trimethyldodeca-1,6,10-trien-3-ol, also known as Nerolidol, is a naturally occurring sesquiterpene alcohol. It is found in the essential oils of many plants, including ginger, jasmine, lavender, and tea tree. This compound is known for its pleasant woody aroma and is widely used in the fragrance and flavor industries .
准备方法
Synthetic Routes and Reaction Conditions
Nerolidol can be synthesized through various methods. One common synthetic route involves the acid-catalyzed cyclization of farnesol. The reaction typically uses a strong acid like sulfuric acid or p-toluenesulfonic acid as a catalyst. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours .
Industrial Production Methods
In industrial settings, Nerolidol is often extracted from natural sources. The extraction process typically involves steam distillation of plant materials containing the compound. The distillate is then subjected to fractional distillation to isolate Nerolidol. This method is preferred due to its cost-effectiveness and the high purity of the final product .
化学反应分析
Types of Reactions
Nerolidol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Nerolidol can be oxidized using reagents like potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and at room temperature.
Reduction: Reduction of Nerolidol can be achieved using hydrogen gas in the presence of a palladium catalyst. This reaction is usually carried out under high pressure and at elevated temperatures.
Substitution: Substitution reactions involving Nerolidol often use halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Oxidation of Nerolidol can yield compounds like nerol and geraniol.
Reduction: Reduction can produce saturated alcohols like farnesol.
Substitution: Substitution reactions can result in halogenated derivatives of Nerolidol.
科学研究应用
Nerolidol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Nerolidol exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Research has shown that Nerolidol has potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the formulation of perfumes, cosmetics, and food flavorings due to its pleasant aroma.
作用机制
Nerolidol exerts its effects through various molecular targets and pathways. It is known to interact with cell membranes, altering their permeability and fluidity. This interaction can disrupt the function of microbial cells, leading to their death. Additionally, Nerolidol can modulate signaling pathways involved in inflammation and cancer, contributing to its therapeutic effects .
相似化合物的比较
Nerolidol is similar to other sesquiterpene alcohols like farnesol and bisabolol. it is unique due to its distinct woody aroma and its presence in a wide variety of essential oils. Unlike farnesol, which has a more floral scent, Nerolidol’s aroma is more earthy and woody. Bisabolol, on the other hand, is known for its soothing properties and is commonly used in skincare products .
List of Similar Compounds
- Farnesol
- Bisabolol
- Linalool
- Geraniol
属性
分子式 |
C60H104O4 |
|---|---|
分子量 |
889.5 g/mol |
IUPAC 名称 |
3,7,11-trimethyldodeca-1,6,10-trien-3-ol |
InChI |
InChI=1S/4C15H26O/c4*1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h4*6,9,11,16H,1,7-8,10,12H2,2-5H3 |
InChI 键 |
GMWKQPCALHSIAH-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C.CC(=CCCC(=CCCC(C)(C=C)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide;N-(1-azabicyclo[2.2.2]octan-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B13398628.png)
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] prop-2-enoate](/img/structure/B13398638.png)
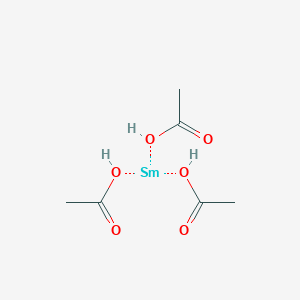
![[Ir(dFppy)2(dtbbpy)]PF6](/img/structure/B13398648.png)
![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)

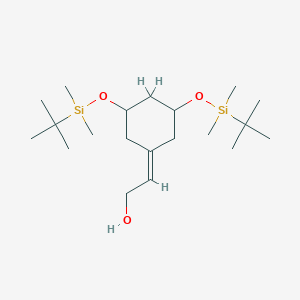
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid](/img/structure/B13398681.png)
![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)
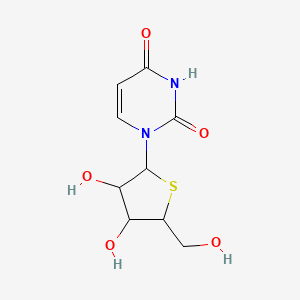
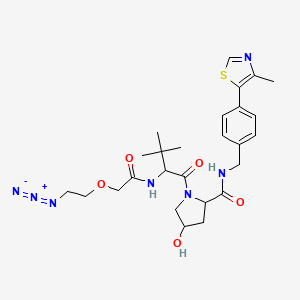
![sodium (6R,7S)-7-[[2-(2-amino-2-carboxy-ethyl)sulfanylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13398698.png)
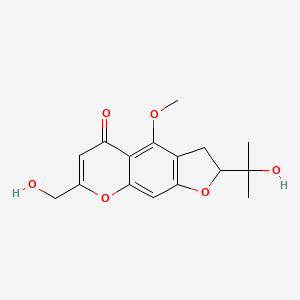
![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
